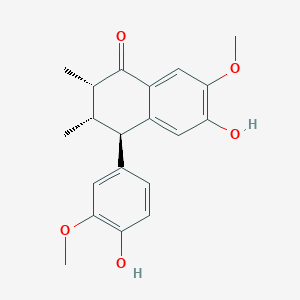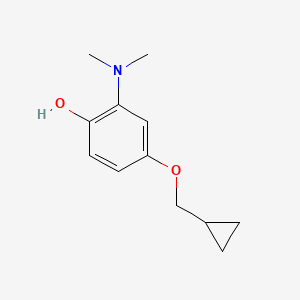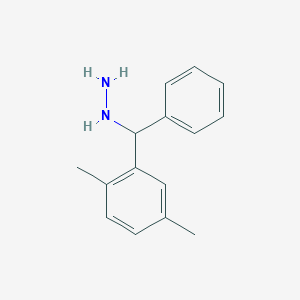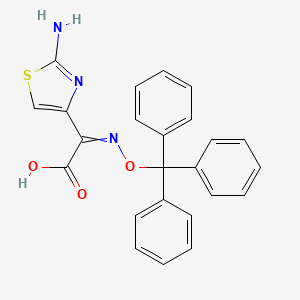
Hafnium disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium disilane is an organosilicon compound that contains hafnium and silicon atoms. It is characterized by the presence of Si–Si bonds, which are similar to C–C single bonds but have unique electronic properties. These compounds are known for their stability and ability to delocalize electrons, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hafnium disilane can be synthesized through various methods, including the reaction of hafnium tetrachloride (HfCl4) with disilane (Si2H6) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity hafnium and silicon sources. The process involves the reduction of hafnium tetrachloride with disilane in a controlled environment to prevent contamination and ensure high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium disilane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of the Si–Si bonds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form hafnium oxide (HfO2) and silicon dioxide (SiO2).
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to break down the compound into simpler molecules.
Substitution: Substitution reactions can occur with halides or other reactive species, leading to the formation of new organosilicon compounds.
Major Products: The major products formed from these reactions include hafnium oxide, silicon dioxide, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Hafnium disilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, semiconductors, and other advanced materials .
Wirkmechanismus
The mechanism of action of hafnium disilane involves the interaction of its Si–Si bonds with various molecular targets. The unique electronic properties of these bonds allow for efficient electron transfer and interaction with other molecules. This makes this compound an effective catalyst and a valuable component in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Zirconium disilane: Similar in structure and properties but with different electronic characteristics due to the presence of zirconium instead of hafnium.
Titanium disilane: Another similar compound with unique properties attributed to titanium.
Silicon disilane: A simpler compound with only silicon atoms, lacking the unique properties imparted by hafnium .
Uniqueness: Hafnium disilane stands out due to its high thermal stability, unique electronic properties, and ability to form stable complexes with various molecules. These characteristics make it a valuable compound in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
H8HfSi2 |
|---|---|
Molekulargewicht |
242.72 g/mol |
IUPAC-Name |
hafnium;silane |
InChI |
InChI=1S/Hf.2H4Si/h;2*1H4 |
InChI-Schlüssel |
QIGKYQAZYWWJRC-UHFFFAOYSA-N |
Kanonische SMILES |
[SiH4].[SiH4].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)



![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)




![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)

![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)

